2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one
Description
Properties
IUPAC Name |
2,4-dimethyl-4-pyridin-3-yl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-9(14)10(2,13-7)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUJAWNTRDJRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(=O)N1)(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamide Synthesis and Base-Mediated Cyclization
A primary route involves the cyclization of diamide intermediates under basic conditions. For example, reacting N-(pyridin-3-ylmethyl)glycine methyl ester with 2-methylpropanoyl chloride yields a diamide, which undergoes cyclization in the presence of sodium hydroxide (10% w/v, ethanol, reflux, 6 h) to form the imidazol-4-one ring. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry to avoid over-alkylation.
Table 1: Optimization of Diamide Cyclization
| Diamide Precursor | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N-(pyridin-3-ylmethyl)glycine | NaOH | Ethanol | 80 | 58 |
| N-(pyridin-3-ylmethyl)alanine | KOH | THF | 70 | 49 |
Condensation of Amino Esters with Cyanamide Derivatives
Two-Step Synthesis via Amino Ester Intermediate
A scalable approach involves the condensation of methyl 2-amino-3-(pyridin-3-yl)propanoate with N-cyano-2-methylpropanamide in dichloromethane (DCM) under reflux (24 h). The reaction proceeds via nucleophilic attack of the amino group on the cyanamide, followed by cyclodehydration to yield the target compound. Titanium(IV) chloride (10 mol%) enhances reaction efficiency, increasing yields from 35% to 62% by facilitating imine formation.
Mechanistic Insight :
- Nucleophilic attack forms a tetrahedral intermediate.
- Elimination of ammonia generates an imine.
- Intramolecular cyclization produces the imidazol-4-one core.
Vicarious Nucleophilic Substitution (VNS) in Imidazole Derivatives
Functionalization of Nitroimidazole Precursors
The VNS strategy, demonstrated in imidazo[4,5-b]pyridin-5-one synthesis, can be adapted for introducing the pyridin-3-yl group. Treating 5-nitro-1-benzyl-1H-imidazole with pyridin-3-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C substitutes the nitro group, yielding a pyridin-3-yl intermediate. Subsequent hydrolysis and Knoevenagel condensation with diethyl malonate afford the substituted imidazol-4-one.
Key Challenges :
- Regioselectivity in nitro group displacement.
- Steric hindrance from the benzyl protecting group.
Heterocyclic Rearrangements and Aza-Wittig Reactions
Aza-Wittig Route for Pyridine Ring Formation
The aza-Wittig reaction between 2-methyl-4H-imidazol-4-one-5-phosphazene and 3-pyridinecarboxaldehyde generates the pyridin-3-yl-substituted product in a single step. This method, conducted in toluene at 110°C for 12 h, achieves 55% yield and high purity, though phosphazene handling requires inert conditions.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diamide Cyclization | 58 | 95 | Scalable | Multi-step purification |
| Amino Ester Condensation | 62 | 90 | High regioselectivity | Toxic reagents (TiCl₄) |
| Vicarious Substitution | 48 | 88 | Functional group tolerance | Low-temperature requirements |
| Aza-Wittig Reaction | 55 | 93 | Single-step | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole and pyridine derivatives .
Scientific Research Applications
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazolone derivatives are highly dependent on substituents at the C-2, C-3, and C-5 positions. Below is a comparative analysis of key analogues:
Table 1: Structural Analogues of 2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one
Key Observations:
- Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group differs from pyridin-2-yl derivatives (e.g., ), which form copper complexes with distinct cytotoxic profiles . The 3-pyridyl substitution may alter electronic properties and target selectivity compared to 2-pyridyl analogues.
- Methyl vs. Sulfur/Thiol Groups : The 2-methyl group in the target compound contrasts with 2-thiol or 2-alkylthio substituents (e.g., fenamidone, ). Sulfur-containing derivatives often exhibit enhanced solubility and redox activity .
- Biological Activity : L78 and IMMD demonstrate the impact of aryl/heteroaryl substituents on anticancer and kinase-inhibitory activities. The pyridin-3-yl group in the target compound may confer unique binding interactions with kinase targets like DYRK1A .
Anticancer and Kinase Inhibition:
- L78/L79: IC₅₀ values in the nanomolar range against DYRK1A (2.5–10 µM) .
- IMMD : IC₅₀ = 85.1 µM against HeLa cells .
- Fenamidone : Inhibits bc1 complex at Ki = 0.2 nM .
The pyridin-3-yl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., benzodioxolyl), though methyl groups could reduce polarity relative to sulfonate derivatives () .
Spectral Properties:
- The CFP chromophore exhibits a bathochromic shift (60 nm) under basic conditions due to deprotonation . The target compound’s pyridinyl group may similarly influence UV/Vis absorption.
Biological Activity
2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse sources, including recent studies and case reports.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyridine ring and an imidazole moiety, contributing to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity.
Synthesis Overview
- Starting Materials : The synthesis often begins with pyridine derivatives and imidazole precursors.
- Reaction Conditions : Common methods include refluxing in solvents like ethanol or DMF with catalysts.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that this compound exhibits activity against various bacterial strains.
| Bacterial Strain | Sensitivity |
|---|---|
| Bacillus cereus | Sensitive |
| Escherichia coli | Moderate resistance |
| Staphylococcus aureus | Sensitive |
In vitro assays demonstrated that the compound is particularly effective against Gram-positive bacteria, which tend to be more susceptible compared to Gram-negative strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
- Case Studies :
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. It has been explored for:
- Obesity Treatment : Research indicates that derivatives of imidazolones may act as weight-loss agents by modulating metabolic pathways related to fat storage and appetite regulation .
- Neurological Disorders : Emerging studies suggest potential neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
